molecular formula C19H23N3O3 B4851516 2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No. B4851516
M. Wt: 341.4 g/mol
InChI Key: PHODWDLYLMWQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves the inhibition of various enzymes and signaling pathways that are involved in cellular proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases, which play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide are primarily related to its mechanism of action. The compound has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, the compound has been shown to exhibit antibacterial and antifungal activity, which may be due to its ability to inhibit the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide in lab experiments is its potential as a therapeutic agent. The compound has been shown to exhibit anticancer, antibacterial, and antifungal activity, which makes it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration of the compound to minimize toxicity.

Future Directions

There are several future directions for research on 2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide. One potential direction is to study the compound's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of the compound to minimize toxicity. Finally, the development of analogs and derivatives of the compound may lead to the discovery of more potent and selective therapeutic agents.

Scientific Research Applications

2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has been studied for its potential as a therapeutic agent in various scientific research applications. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has been studied for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

2-[1-[2-(cycloheptylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c20-19(25)18(24)15-11-22(16-10-6-5-9-14(15)16)12-17(23)21-13-7-3-1-2-4-8-13/h5-6,9-11,13H,1-4,7-8,12H2,(H2,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHODWDLYLMWQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-cycloheptylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
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2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
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2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
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2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
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2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
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2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

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